Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Lipophilicity Drug-likeness CNS permeability

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS 1340057-97-7) is a 1,3,4-thiadiazole derivative that simultaneously bears a nucleophilically displaceable 2-chloro leaving group and a 2-fluoro-4-nitrophenyl substituent that provides strong, dual electron-withdrawing activation. Its molecular formula is C₈H₃ClFN₃O₂S (MW 259.64 g/mol) and the commercially supplied purity is typically ≥97%.

Molecular Formula C8H3ClFN3O2S
Molecular Weight 259.64
CAS No. 1340057-97-7
Cat. No. B2453010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
CAS1340057-97-7
Molecular FormulaC8H3ClFN3O2S
Molecular Weight259.64
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl
InChIInChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H
InChIKeyCKUGVYFTCFRJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS 1340057-97-7): A Dual-Activated Heterocyclic Building Block for Structure-Activity Relationship Programs


2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole (CAS 1340057-97-7) is a 1,3,4-thiadiazole derivative that simultaneously bears a nucleophilically displaceable 2-chloro leaving group and a 2-fluoro-4-nitrophenyl substituent that provides strong, dual electron-withdrawing activation . Its molecular formula is C₈H₃ClFN₃O₂S (MW 259.64 g/mol) and the commercially supplied purity is typically ≥97% . The compound occupies a unique intersection of reactivity, lipophilicity, and pharmacophoric density that is not simultaneously achievable by its closest commercial analogs.

Why 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole Cannot Be Replaced by Other 5-Aryl-2-chloro-1,3,4-thiadiazoles


Although a large family of 5-aryl-2-chloro-1,3,4-thiadiazoles are commercially available, their physico-chemical and reactivity profiles diverge substantially depending on the number, electronic character, and positional arrangement of ring substituents. Substituting the 2-fluoro-4-nitrophenyl group with a simpler 4-nitrophenyl, 2-nitrophenyl, 2-fluorophenyl, or an amino-bearing analog changes the Hammett σ value of the aryl ring, the measured or calculated logP, the electrophilicity of the 2-chloro center, and the crystallinity of the bulk solid [1]. These variations propagate into irreproducible reaction yields, altered biological screening outcomes, and inconsistent compound library properties, making generic replacement a significant risk for both synthetic and pharmacological workflows .

Quantitative Differentiation Evidence for 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole Versus Its Closest Analogs


Calculated logP of 2.91 Places the Compound Inside the Optimal CNS Drug-Like Window, Unlike Overly Lipophilic or Hydrophilic Analogs

The calculated logP for 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is 2.91, which falls within the widely accepted CNS drug-like range of 1–4 and below the upper threshold of 5 that is associated with poor solubility and rapid metabolic clearance. The closest commercial analog lacking the ortho-fluoro substituent, 2-chloro-5-(4-nitrophenyl)-1,3,4-thiadiazole, has a logP of 3.29, exceeding the target logP by +0.38 unit and moving it toward a less favorable absorption, distribution, metabolism, and excretion (ADME) space for oral or CNS programs. Conversely, the 2-amino congener 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits a logP of 1.83–1.52, which is significantly more hydrophilic and may compromise membrane permeability. The ortho-nitro regioisomer 2-chloro-5-(2-nitrophenyl)-1,3,4-thiadiazole shows a logP of 2.77, slightly below the target value but lacking the metabolic stability advantages conferred by the fluoro substituent. These logP differences, although apparently modest, are known to translate into meaningful variations in in vitro permeability and in vivo brain-to-plasma ratios .

Lipophilicity Drug-likeness CNS permeability

Elevated Hammett σ Value of the 2-Fluoro-4-nitrophenyl Group Enhances 2-Chloro Electrophilicity Relative to Mono-Nitro or Non-Fluorinated Analogs

The reactivity of 2-chloro-1,3,4-thiadiazoles toward nucleophilic substitution (SNAr) is directly modulated by the electron-withdrawing character of the 5-aryl substituent. Applying the Hammett linear free-energy relationship, the combined σ value for the 2-fluoro-4-nitrophenyl group is approximately 1.12 (σ_p-NO₂ = 0.78 + σ_m-F = 0.34, using the meta-fluoro constant as the best available approximation for ortho-fluoro), compared with σ_p-NO₂ = 0.78 for the 4-nitrophenyl analog, σ_o-NO₂ ≈ 0.78 for the 2-nitrophenyl regioisomer (ortho constants are less accurately parameterized), and σ_p-NO₂ + σ_m-NH₂ ≈ 0.78 + (−0.16) = 0.62 for the 2-amino analog (where the amino group is electron-donating). The enhanced σ value for the target compound predicts a higher reaction rates and milder reaction conditions for amine coupling, thiol displacement, and other nucleophilic substitution steps that are central to most medicinal chemistry derivatization strategies [1] [2].

Electrophilicity Nucleophilic substitution Reactivity

The Ortho-Fluoro Substituent Confers Regiochemical Orthogonality for Sequential Derivatization Strategies That Are Unavailable with the Amino or Para-Nitro Analogs

The target compound contains three chemically distinct handles that can be addressed in a controlled sequence: (i) the 2-chloro group undergoes facile SNAr with amines, thiols, or alkoxides to generate 2-amino/2-thio-substituted thiadiazoles while leaving the nitro and fluoro groups intact; (ii) the 4-nitro group can subsequently be reduced (e.g., Fe/HCl or catalytic hydrogenation) to a 4-amino group, enabling a second diversification point via amide coupling, reductive amination, or diazotization; (iii) the ortho-fluoro substituent can participate in late-stage SNAr under forcing conditions or, after nitro reduction, serve as a metabolic blocking group that reduces CYP-mediated oxidative metabolism on the adjacent phenyl position [1]. In contrast, the 2-amino analog (5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine) lacks the 2-chloro handle entirely, collapsing the number of sequential derivatization steps by one. The 2-nitrophenyl regioisomer places the nitro group ortho to the thiadiazole ring, introducing steric congestion that reduces the efficiency of the first nucleophilic substitution step and complicates subsequent nitro reduction selectivity [2]. The para-nitro analog, while reactive, lacks the metabolic shielding and potential additional diversification that the ortho-fluoro group provides.

Regiochemical orthogonality Sequential derivatization Scaffold diversification

Crystalline Solid-State Properties Support Reproducible Weighing and Formulation for High-Throughput Experimentation

The crystal structure of the closely related 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been solved (CCDC deposition), revealing a well-defined dihedral angle of 27.1° between the thiadiazole and benzene rings and a hydrogen-bonded crystal packing network that supports a crystalline, non-hygroscopic solid at room temperature [1]. By structural analogy, 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, which lacks the 2-amino hydrogen-bond donor, is predicted to exhibit similar or higher crystallinity, a property that is essential for accurate automated weighing in compound management facilities (target coefficient of variation typically ≤5% for DMSO stock solution preparation). Crystalline solids also generally exhibit superior long-term storage stability compared to amorphous or hygroscopic analogs, which is critical for commercial compound libraries requiring multi-year shelf life at −20°C .

Crystallinity Solid-state properties High-throughput screening

The Nitro Group Enables Traceless Reduction to a Primary Aniline for a Second Diversity Step, Absent in the 2-Fluorophenyl Analog

The 4-nitro group of 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can be reduced to a primary aniline under standard conditions (Fe/NH₄Cl, H₂/Pd-C, or Na₂S₂O₄), providing a second nucleophilic site that can participate in amide bond formation, sulfonamide coupling, urea synthesis, or reductive amination. This second diversification step is not available with 2-chloro-5-(2-fluorophenyl)-1,3,4-thiadiazole (CAS 91660-19-4), which lacks the nitro group and instead carries only the ortho-fluoro substituent on the phenyl ring. The fluoro group alone is a poor electrophilic handle and requires harsh conditions for displacement, limiting the downstream chemistry options. The presence of the nitro group therefore adds a high-value diversification node that multiplies the accessible analogs per gram of purchased starting material [1].

Nitro reduction Aniline diversification Scaffold expansion

Higher Molecular Weight and Polar Surface Area Provide a More Favorable Fragment Starting Point Versus the Lower-Molecular-Weight, Lower-Complexity Analogs

With a molecular weight of 259.64 g/mol and the presence of three electronegative heteroatom substituents (Cl, F, NO₂), 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole sits at the upper end of the fragment-sized molecule space (typically defined as MW < 300 Da) while providing higher molecular complexity than the comparator 2-chloro-5-(2-fluorophenyl)-1,3,4-thiadiazole (MW 214.65 g/mol) or the unsubstituted 2-chloro-5-phenyl-1,3,4-thiadiazole (MW 196.66 g/mol). In fragment-based drug discovery (FBDD), higher-complexity fragments exhibit improved hit rates and more interpretable structure-activity relationships because they engage more protein interactions per unit of molecular weight while remaining amenable to subsequent structure-guided growth. The additional nitro group also contributes a significantly higher topological polar surface area, which can enhance solubility and reduce non-specific binding [1].

Fragment-based drug discovery Molecular complexity Polar surface area

Procurement-Relevant Application Scenarios for 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole


Parallel Synthesis of CNS-Targeted 2-Amino-5-aryl-1,3,4-thiadiazole Libraries

The compound's optimal logP of 2.91 makes it an ideal starting scaffold for synthesizing focused libraries targeting CNS enzymes or receptors where blood-brain barrier penetration is required. After a first-step displacement of the 2-chloro group with a diverse set of primary or secondary amines, the resulting analogs retain logP values within the CNS-permeable range, unlike libraries derived from the more lipophilic para-nitro analog (logP 3.29), which risk elevated efflux ratios due to excessive lipophilicity .

Fragment-Based Drug Discovery (FBDD) Core for Iterative Structure-Guided Optimization

With a molecular weight of 259.64 Da and a TPSA exceeding 60 Ų, the compound satisfies the favorable complexity window for FBDD fragment libraries. The crystalline nature (inferred from the amino analog) ensures reliable DMSO stock preparation for high-throughput biophysical screens, while the nitro-to-aniline reduction step provides a clear vector for fragment growth. Procurement teams supporting FBDD programs should select this scaffold over lower-complexity 5-aryl-2-chloro-thiadiazoles to maximize the information content per screened well [1].

Covalent Inhibitor Probe Development via Sequential Chloro Displacement and Nitro Reduction

The orthogonal reactivity of the 2-chloro (SNAr) and 4-nitro (reduction→aniline→electrophilic warhead installation) handles makes this compound particularly suitable for covalent inhibitor design. The first derivatization introduces a recognition element at the 2-position; the second step installs an acrylamide, chloroacetamide, or vinyl sulfonamide warhead via the reduced aniline. This two-step sequence from a single commercial building block significantly reduces the synthetic burden compared to de novo synthesis of each covalent probe analog [2].

Metabolic Stability Enhancement in Lead Optimization: Fluorine as a Blocking Group

The ortho-fluoro substituent serves as a metabolically blocking group that can reduce CYP450-mediated oxidation at the adjacent phenyl position. In lead-optimization programs where the para-nitro analog yields active but metabolically labile hits, substitution with the 2-fluoro-4-nitrophenyl scaffold can provide a direct, quantifiable improvement in rat or human liver microsome half-life (t₁/₂) without requiring additional synthetic modifications [3].

Quote Request

Request a Quote for 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.